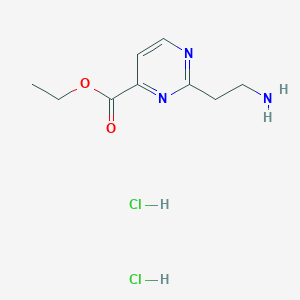

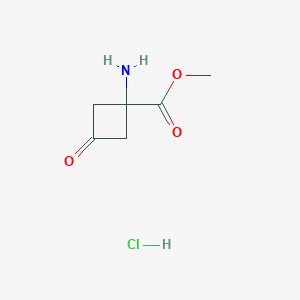

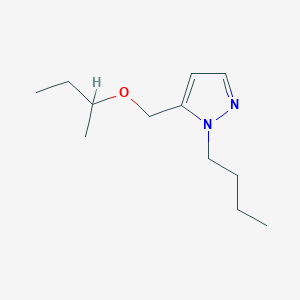

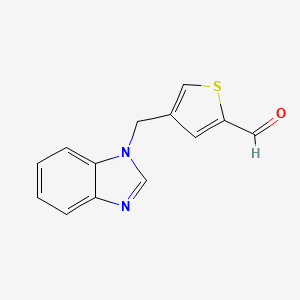

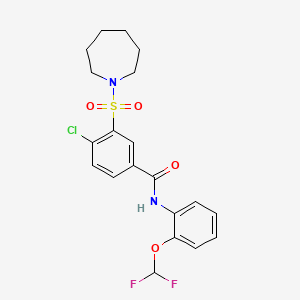

![molecular formula C8H6ClN3O2 B2513674 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1501084-74-7](/img/structure/B2513674.png)

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocycle . It is a part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, sulfur, and oxygen atoms, such as pyridines and pyrazolo[3,4-b]pyridines, form a significant class of organic compounds with potential CNS activity. These compounds can serve as lead molecules for synthesizing drugs that may act on the Central Nervous System (CNS), offering potential pathways for novel drug development without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their carboxyl functional groups, play a crucial role in biotechnological applications, including acting as inhibitors or substrates in microbial and enzymatic processes. Understanding the mechanisms of inhibition by carboxylic acids is vital for developing robust microbial strains for industrial applications, highlighting the importance of structural studies on carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).

Environmental and Biochemical Applications

Research on pyridine and pyrazolo[3,4-b]pyridine derivatives demonstrates their significant role in environmental science and biochemistry, including microbial metabolism of these compounds under aerobic and anaerobic conditions. These studies are crucial for understanding the biodegradation pathways of heterocyclic aromatic compounds, which has implications for environmental remediation and pollution control (Kaiser, Feng, & Bollag, 1996).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants exhibit significant antimicrobial and antioxidant activities. The structural differences among carboxylic acids, such as the number of hydroxyl groups and the presence of conjugated bonds, play a crucial role in their bioactivity. This information is vital for the development of new antimicrobial and antioxidant agents for various applications (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Biorenewable Chemicals

Levulinic acid, a carboxylic acid, has been identified as a key building block for synthesizing a wide range of chemicals from biomass. Its functional groups make it versatile for drug synthesis, highlighting the potential of carboxylic acids in reducing drug synthesis costs and improving reaction cleanliness. This points to the broader applicability of carboxylic acids like 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in sustainable chemical synthesis (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMQQEDWCRPGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)